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Cat. No.: B3044196 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals resolve issues

related to poor shimming in Nuclear Magnetic Resonance (NMR) spectroscopy when using

deuterated samples.

Frequently Asked Questions (FAQs)
Q1: What is "shimming" in NMR and why is it important?

A1: Shimming is the process of adjusting the currents in the shim coils of an NMR spectrometer

to improve the homogeneity of the main magnetic field (B₀) across the sample volume.[1][2][3]

A highly homogeneous magnetic field is crucial for obtaining high-resolution NMR spectra with

sharp, symmetrical peaks, which in turn leads to better sensitivity and resolution.[3][4] Poor

shimming results in broad, distorted spectral lines, making spectral interpretation difficult or

impossible.[5][6]

Q2: How does the deuterated solvent affect shimming?

A2: Deuterated solvents are essential for modern NMR for two main reasons: they minimize

large, interfering solvent signals in ¹H NMR spectra, and the deuterium (²H) signal is used by

the spectrometer to "lock" the magnetic field, correcting for any drift over time.[7][8][9] This lock

signal is also the primary reference for the shimming process, as its intensity and shape are

sensitive to the magnetic field's homogeneity.[4][7] Therefore, issues with the deuterated

solvent or the lock signal directly impact the ability to achieve good shims.
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Q3: I can't get a stable lock on my sample. What should I do?

A3: An unstable or absent lock signal is a common cause of shimming failure. Here are some

troubleshooting steps:

Check Solvent and Concentration: Ensure you are using a sufficient amount of deuterated

solvent.[5][10] Very low concentrations of deuterated solvent can lead to a weak lock signal.

[5]

Verify Lock Parameters: Check the lock power and lock gain settings.[1] Too high a lock

power can saturate the deuterium signal, leading to instability, while too low a power will

result in a weak, noisy signal.[4] The lock phase may also need adjustment to maximize the

lock level.[1][10]

Correct Z0 Value: The Z0, or lock field strength, needs to be correctly set for the specific

deuterated solvent being used.[4] An incorrect Z0 will result in the spectrometer being unable

to find the deuterium resonance.

Wrong Solvent Declared: Make sure the correct solvent has been selected in the software.

[11] Locking on the wrong solvent can lead to an incorrect chemical shift axis and poor

shimming.[11]

Q4: My peaks are broad and asymmetrical even after automatic shimming. What are the likely

causes?

A4: Broad and asymmetrical peaks after an automated shimming routine often point to issues

with the sample itself or the shimming process. Consider the following:

Sample Quality:

Particulates: Suspended solids or precipitated material in the sample will severely degrade

shimming.[5][12] Always filter your sample if it is not completely clear.[5][12]

Air Bubbles: Air bubbles in the sample can also disrupt field homogeneity.[1]

NMR Tube Quality: Scratched or poor-quality NMR tubes can make good shimming

impossible.[12]
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Sample Volume and Positioning: Incorrect sample volume (too little or too much) or

improper positioning of the tube in the spinner can lead to poor shimming.[5][13][14]

Shimming Routine:

Automated gradient shimming may sometimes fail or find a local, rather than a global,

optimum.[2] It may be necessary to perform a manual touch-up of the shims or re-run the

automated routine.[4]

For some solvents with long relaxation times, like acetone-d₆, the shimming process

needs to be done more slowly and with lower lock power.[4]

Q5: Can I perform NMR on a sample that is not dissolved in a deuterated solvent?

A5: Yes, this is often referred to as "No-D NMR".[15] In the absence of a deuterated solvent,

you cannot use the conventional deuterium lock.[16] However, shimming can be achieved in a

few ways:

Gradient Shimming on a Proton Signal: If there is a strong, single proton signal (like from the

non-deuterated solvent), you can perform gradient shimming on that peak.[15][16][17]

Manual Shimming on the FID: You can manually shim by observing the Free Induction

Decay (FID) of a strong proton signal, aiming to maximize its length and shape.[12]

External Lock/Shim Sample: A sealed capillary containing a deuterated solvent can be

placed inside the NMR tube.[18] The spectrometer can then lock and shim on the capillary's

signal.

Troubleshooting Guides
Guide 1: Systematic Approach to Poor Shimming
This guide provides a step-by-step workflow to diagnose and resolve common shimming

problems.
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Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://nmr.natsci.msu.edu/_assets/files/Troubleshooting.pdf
http://u-of-o-nmr-facility.blogspot.com/2007/09/effects-of-bad-shimming.html?m=1
https://bloch.anu.edu.au/basics.html
https://scs.illinois.edu/system/files/inline-files/ShimmingNMR_Magnet.pdf
https://lsa.umich.edu/content/dam/chem-assets/chem-docs/shim-lock.pdf
https://lsa.umich.edu/content/dam/chem-assets/chem-docs/shim-lock.pdf
https://www.azom.com/article.aspx?ArticleID=19599
https://cbic.yale.edu/training/user-guides/nmr/nmr-without-deuterium-solvent
https://www.azom.com/article.aspx?ArticleID=19599
https://cbic.yale.edu/training/user-guides/nmr/nmr-without-deuterium-solvent
https://nmr.chem.ucsb.edu/protocols/H1shimming.htm
https://www.benchchem.com/pdf/Troubleshooting_low_signal_to_noise_in_2H_NMR_with_deuterated_compounds.pdf
https://scs.illinois.edu/system/files/2021-05/Quick_NoD_NMR_3Mar08.doc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3044196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Step 1: Sample Inspection

Step 2: Lock & Spectrometer Status

Step 3: Shimming Procedure

Resolution

Poor Shimming Observed
(Broad/Asymmetric Peaks)

Is the sample clear, free of bubbles,
and at the correct volume?

Remake Sample:
- Filter if cloudy

- Degas if bubbly
- Adjust volume/position
- Use high-quality tube

No

Is the lock stable and optimized?

Yes

Troubleshoot Lock:
- Check Z0, lock power/gain/phase
- Ensure correct solvent is selected

No

Did automated shimming fail?

Yes

Perform Manual Shimming:
- Iteratively adjust Z1, Z2

- Observe lock level or FID

Yes

Re-run Automated Shimming:
- Consider using a different shim routine

- Load a good starting shim file

Consider First

Shimming Successful
(Sharp, Symmetrical Peaks)

Click to download full resolution via product page

Caption: A flowchart for systematically troubleshooting poor shimming.
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Guide 2: Interpreting Poor Lineshapes
The shape of your NMR peaks can give you clues as to which shims need adjustment.

Observed Lineshape
Potential Cause (Shim to

Adjust)
Description

Symmetrically Broadened

Peak
Z1, Z3 (Odd-order shims)

The peak is wide but retains a

symmetrical, Lorentzian or

Gaussian shape. This

indicates a need to adjust the

primary axial shims.[19]

Asymmetrical Peak

(Tailing/Shoulders)
Z2, Z4 (Even-order shims)

The peak has a "tail" or

shoulder on one side. The

direction of the tail can indicate

whether the shim value is too

high or too low.[2][19]

Spinning Sidebands Non-spinning shims (X, Y, etc.)

Symmetrical satellite peaks

appear on either side of a

large peak at a distance equal

to the spinning rate. This

points to poor adjustment of

the non-spinning shims.[1]

Experimental Protocols
Protocol 1: Manual Shimming Using the Lock Signal
This protocol describes the iterative process of manually adjusting the Z1 and Z2 shims to

maximize the lock level, which corresponds to improved field homogeneity.

Preparation:

Insert a properly prepared sample into the spectrometer.

Establish a stable lock on the deuterated solvent signal.
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Open the shimming interface on the spectrometer software and display the lock level.

Shimming Z1:

Slowly adjust the Z1 shim value while observing the lock level.

Continue adjusting in the direction that increases the lock level until a maximum is

reached and the level begins to decrease.

Fine-tune to the peak of the lock level for Z1.

Shimming Z2:

Slowly adjust the Z2 shim value, again observing the lock level.

Find the value for Z2 that maximizes the lock level.

Iterative Refinement:

Because the shims interact, adjusting Z2 will likely have changed the optimal setting for

Z1.[2][4]

Return to Z1 and re-optimize it.

Go back to Z2 and re-optimize it.

Repeat this iterative adjustment of Z1 and Z2 until no further improvement in the lock level

can be achieved.[4][7]

Higher-Order Shims (if necessary):

If the lineshape is still not optimal, you may proceed to adjust higher-order shims like Z3

and Z4, always returning to re-optimize the lower-order shims after each adjustment.[4]

Manual Shimming Workflow
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Start Manual Shimming

Adjust Z1 to Maximize Lock Level

Adjust Z2 to Maximize Lock Level

Can Lock Level Be Improved?

Yes

Shimming Complete

No

Click to download full resolution via product page

Caption: The iterative process of manual shimming on Z1 and Z2.

Protocol 2: Gradient Shimming
Modern spectrometers are equipped with automated gradient shimming routines that are highly

effective and fast.

Preparation:

Insert a properly prepared sample.

Ensure the correct solvent is selected in the software.

For standard experiments, ensure a stable lock is achieved. For "No-D" experiments on a

proton signal, the lock should be turned off.[16][17]
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Executing the Routine:

Select the appropriate gradient shimming command (e.g., topshim on Bruker, gradshim on

Varian/Agilent).[4][10]

The spectrometer will use pulsed field gradients to map the B₀ field inhomogeneity and

apply corrections to the shim coils.[15] This process is usually completed in under a

minute.

Verification:

After the routine finishes, acquire a quick ¹H spectrum to verify the lineshape.

If the shimming is still suboptimal, it may be beneficial to load a good, recent shim file and

re-run the gradient shimming routine.[10]

Quantitative Data Summary
Achieving "good" shimming can be quantified by the resulting line width of a standard reference

signal. The following table provides typical acceptable line width values for a standard

chloroform sample.

Parameter
High-Resolution NMR (<500

MHz)
High-Field NMR (>500 MHz)

Linewidth at 50% height (Hz) < 0.5 Hz < 0.3 Hz

Linewidth at 0.55% height (Hz) < 5 Hz < 3 Hz

Note: These values are general guidelines and can vary depending on the specific

spectrometer, probe, and sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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